molecular formula C23H28ClN3O2S B2826977 N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride CAS No. 1216404-86-2

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride

Cat. No. B2826977
CAS RN: 1216404-86-2
M. Wt: 446.01
InChI Key: IXXPQWJNGOMRBF-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride is a useful research compound. Its molecular formula is C23H28ClN3O2S and its molecular weight is 446.01. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Pharmacokinetics

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride and its derivatives have been extensively studied for their metabolism and pharmacokinetics. For example, a novel orexin 1 and 2 receptor antagonist, which includes similar structural components, has been investigated to understand its disposition and metabolism in humans. The elimination of drug-related material occurs principally via feces, and the compound and its metabolites have notably longer half-lives, suggesting the presence of more slowly cleared metabolites. Such studies are crucial for understanding how these compounds are processed in the body and can guide the development of related drugs (Renzulli et al., 2011).

Antidepressant and Anticonvulsant Effects

Derivatives of benzo[d]thiazol have been synthesized and investigated for potential antidepressant and anticonvulsant effects. Some derivatives have shown promising results in decreasing immobility duration, suggesting potential antidepressant activity. Moreover, certain derivatives have demonstrated significant anticonvulsant effects in tests, with protective indices comparable to known anticonvulsant drugs. These findings highlight the potential therapeutic applications of these compounds in treating depression and convulsions (Qing‐Hao Jin et al., 2019).

Dopamine Receptor Agonist

Some amino-benzathiazole derivatives, similar in structure to N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride, have been studied as dopamine receptor agonists. These compounds have been effective in treating Parkinson's disease by selectively binding to dopamine D2-like receptors, with the highest affinity at dopamine D3 receptors. Such studies provide insights into the potential therapeutic applications of these compounds in treating neurological disorders (Piercey et al., 1996).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S.ClH/c27-22(12-11-19-7-2-1-3-8-19)26(14-6-13-25-15-17-28-18-16-25)23-24-20-9-4-5-10-21(20)29-23;/h1-5,7-10H,6,11-18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXPQWJNGOMRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)CCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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